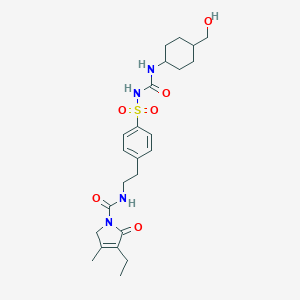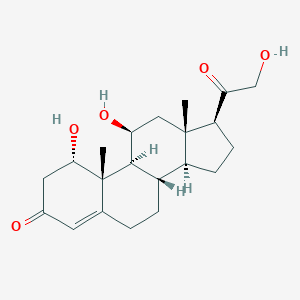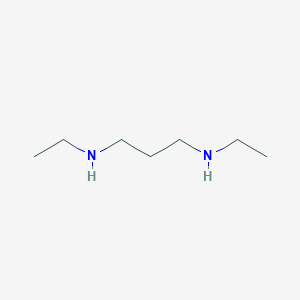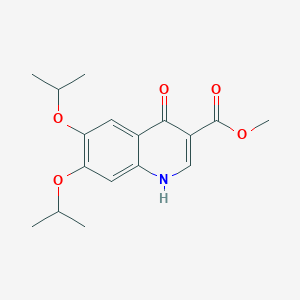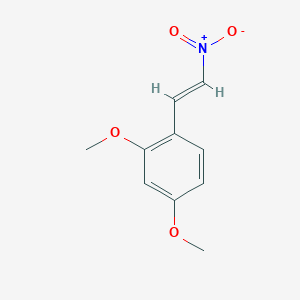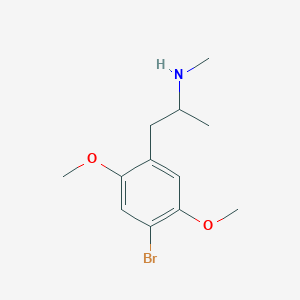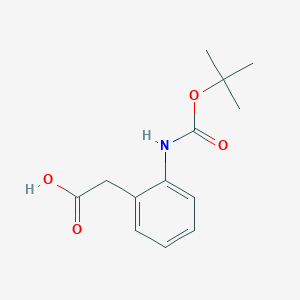
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
Übersicht
Beschreibung
This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol.
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone followed by deprotection and decarboxylation. Another method involves hydrogenation of (2-nitrophenyl)acetic acid in the presence of 3% palladium-on-carbon black .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H17NO4 . It belongs to the class of organic compounds known as gamma amino acids and derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone in the presence of sodium hydroxide. The tert-butoxycarbonyl protecting group is then removed using hydrochloric acid.Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.28 and is usually 97% pure . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C . Its water solubility is 0.838 mg/ml .Wissenschaftliche Forschungsanwendungen
Chemical Chaperones and Metabolic Regulation
Chemical chaperones like Boc-AA derivatives have been shown to alleviate endoplasmic reticulum (ER) stress in cells and whole organisms. This property is particularly relevant in the context of obesity, insulin resistance, and type 2 diabetes. For instance, compounds similar to Boc-AA have been used to normalize hyperglycemia, restore systemic insulin sensitivity, resolve fatty liver disease, and enhance insulin action across various tissues, demonstrating their potential as antidiabetic modalities (Özcan et al., 2006).
Enzyme Inhibition for Therapeutic Applications
Boc-AA derivatives have been explored as inhibitors for specific enzymes, showing significant promise in the treatment of conditions like glaucoma. For example, sulfonamide derivatives incorporating Boc-AA moieties have been synthesized and shown to effectively inhibit carbonic anhydrase isozymes involved in aqueous humour secretion within the eye. These compounds have demonstrated strong and long-lasting intraocular pressure-lowering effects in animal models, highlighting their potential as topical antiglaucoma agents (Supuran et al., 2000).
Anticonvulsant and Neuropathic Pain Protection
Research into primary amino acid derivatives, including those related to Boc-AA, has identified compounds with potent anticonvulsant and neuropathic pain protection activities. These studies have advanced our understanding of functionalized amino acids (FAAs) and their derivatives, offering new insights into their mechanisms of action and potential therapeutic applications (King et al., 2011).
Anti-inflammatory and Analgesic Effects
Compounds structurally related to Boc-AA have been investigated for their anti-inflammatory and analgesic properties. For instance, vanillic acid, an oxidized form of vanillin and structurally similar to Boc-AA, has been found to inhibit inflammatory pain by suppressing neutrophil recruitment, oxidative stress, cytokine production, and NFκB activation in mice models. This research underscores the potential of Boc-AA derivatives in developing new anti-inflammatory and analgesic drugs (Calixto-Campos et al., 2015).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for this compound are not explicitly mentioned in the search results, it is noted that it is a useful research compound and is used in the development of PROTACs for targeted protein degradation . This suggests potential applications in the field of drug discovery and development.
Eigenschaften
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURUSGMMMFSWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591494 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid | |
CAS RN |
135807-51-1 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



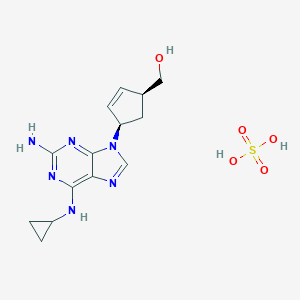
![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)
